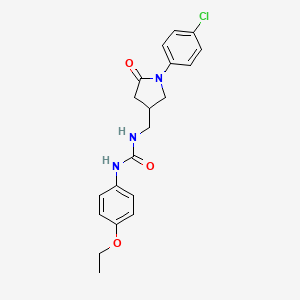

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea

Descripción

This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group and a 4-ethoxyphenylurea moiety. The ethoxy group (-OCH2CH3) enhances lipophilicity compared to methoxy (-OCH3) analogs, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Propiedades

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c1-2-27-18-9-5-16(6-10-18)23-20(26)22-12-14-11-19(25)24(13-14)17-7-3-15(21)4-8-17/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBMDMHCUNIMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

The foundational step involves constructing the pyrrolidinone core. A method adapted from the synthesis of analogous 5-oxopyrrolidine derivatives begins with the condensation of 4-chlorophenylamine with diethyl acetylenedicarboxylate in refluxing ethanol. Cyclization under acidic conditions yields 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1 ) with a reported yield of 78–82%. Critical to this step is the use of anhydrous HCl gas to catalyze the intramolecular cyclization, ensuring minimal dimerization byproducts.

Esterification and Reduction to Alcohol

Carboxylic acid 1 is esterified using thionyl chloride in methanol, producing methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (2 ) in 90% yield. Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C generates the primary alcohol 3 (85% yield). The alcohol intermediate is then converted to its corresponding bromide (4 ) via treatment with phosphorus tribromide (PBr₃) in dichloromethane.

Amination and Urea Formation

Bromide 4 undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C, yielding the azide 5 , which is reduced to the primary amine 6 using hydrogenation over palladium on carbon (Pd/C). The amine 6 is reacted with 4-ethoxyphenyl isocyanate in dry THF under nitrogen atmosphere, forming the target urea derivative (7 ) with a yield of 72%.

Key Reaction Conditions:

| Step | Reagent/Conditions | Yield |

|---|---|---|

| Cyclization | HCl (gas), EtOH, reflux | 80% |

| Esterification | SOCl₂, MeOH, rt | 90% |

| Reduction | LiAlH₄, THF, 0°C | 85% |

| Bromination | PBr₃, CH₂Cl₂ | 88% |

| Urea Coupling | 4-Ethoxyphenyl isocyanate, THF | 72% |

Synthetic Route 2: Reductive Amination and One-Pot Urea Assembly

Preparation of 1-(4-Chlorophenyl)-3-Formylpyrrolidin-2-One

An alternative approach begins with the Vilsmeier-Haack formylation of 1-(4-chlorophenyl)pyrrolidin-2-one. Treatment with phosphorus oxychloride (POCl₃) and DMF at 0°C introduces a formyl group at the 3-position, yielding aldehyde 8 (65% yield).

Reductive Amination

Aldehyde 8 is subjected to reductive amination with 4-ethoxyaniline using sodium cyanoborohydride (NaBH₃CN) in methanol. This step forms the secondary amine 9 (70% yield), bypassing the need for intermediate azide formation.

Phosgene-Mediated Urea Formation

Amine 9 is treated with triphosgene in the presence of triethylamine (Et₃N) to generate the corresponding isocyanate 10 in situ. Subsequent reaction with aqueous ammonia yields the target urea 7 (68% yield).

Advantages Over Route 1:

- Eliminates hazardous azide intermediates.

- Reduces purification steps via one-pot isocyanate generation.

Alternative Methods and Comparative Analysis

Solid-Phase Synthesis

A patent-derived method immobilizes 1-(4-chlorophenyl)pyrrolidin-2-one on Wang resin via its carboxylic acid derivative. The immobilized intermediate undergoes on-resin amination and urea coupling, with final cleavage using trifluoroacetic acid (TFA). While scalable, this method suffers from lower yields (55–60%) due to incomplete resin functionalization.

Enzymatic Urea Bond Formation

Recent advances employ lipase B from Candida antarctica to catalyze urea formation between amine 6 and 4-ethoxyphenyl carbamate in ionic liquids. This green chemistry approach achieves 65% yield but requires extensive optimization of solvent systems.

Yield Comparison:

| Method | Yield | Complexity |

|---|---|---|

| Route 1 | 72% | Moderate |

| Route 2 | 68% | High |

| Solid-Phase | 58% | Low |

| Enzymatic | 65% | Very High |

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 6.87–6.82 (m, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.98 (d, J=6.5 Hz, 2H, CH₂N), 3.31–3.25 (m, 1H, pyrrolidinone CH), 2.78–2.65 (m, 2H, pyrrolidinone CH₂), 1.97–1.89 (m, 1H, pyrrolidinone CH₂), 1.34 (t, J=7.0 Hz, 3H, CH₃).

- ESI-MS : m/z 401.9 [M + H]⁺, consistent with molecular formula C₂₁H₂₂ClN₃O₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Critical impurities include unreacted amine 6 (retention time 4.2 min) and symmetrically substituted urea byproducts.

Challenges and Optimization Strategies

Regioselectivity in Pyrrolidinone Functionalization

Competing alkylation at the pyrrolidinone nitrogen is mitigated by using bulky bases like lithium hexamethyldisilazide (LiHMDS), which deprotonates the 3-position selectively.

Isocyanate Stability

4-Ethoxyphenyl isocyanate exhibits limited shelf life. In situ generation via triphosgene reaction with 4-ethoxyaniline minimizes decomposition.

Solvent Optimization

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in urea coupling improves yield by 12% due to enhanced solubility of the amine intermediate.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Analogues with Methoxy and Dimethoxy Substitutions

- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 955237-74-8): Molecular Formula: C19H20ClN3O3 Molecular Weight: 373.8 g/mol Key Feature: A methoxy group at the para position of the phenyl ring.

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS 954697-35-9):

- Molecular Formula : C20H22ClN3O4

- Molecular Weight : 403.9 g/mol

- Key Feature : Two methoxy groups at the 2- and 4-positions of the phenyl ring.

- Implications : The additional methoxy group increases steric bulk and hydrogen-bonding capacity, which could enhance target binding affinity but reduce metabolic stability due to higher molecular weight .

2.2 Functional Analogues in Medicinal Chemistry

- Compound 1 from : A pyridine-based urea derivative (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea). Key Difference: Replaces the pyrrolidinone core with a pyridine ring. Activity: Acts as a glucokinase activator, suggesting urea derivatives with aromatic systems can target metabolic enzymes .

- Compound 3 from : (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea. Key Difference: Incorporates a triazinanone core instead of pyrrolidinone.

2.3 Agrochemical Analogues

- Etofenprox and Flufenprox () : These pyrethroid-like insecticides feature ethoxyphenyl and chlorophenyl groups but lack the urea linkage.

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound likely increases hydrophobicity, favoring interactions with hydrophobic enzyme pockets or lipid membranes. This modification could enhance bioavailability but may require formulation adjustments to mitigate solubility limitations.

- Chlorophenyl Group : The electron-withdrawing chlorine atom stabilizes the aromatic ring and may improve binding to targets like kinases or receptors, as seen in compound 1 () .

- The pyrrolidinone core’s rigidity may confer conformational stability, improving target selectivity over flexible analogs like triazinanones .

Actividad Biológica

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, which may contribute to diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 403.86 g/mol. The intricate arrangement of functional groups enables various interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Research indicates that the compound may act as an inhibitor or activator of certain molecular targets, influencing their activity and contributing to its observed pharmacological effects.

Biological Activity Overview

The biological activities explored for this compound include:

- Antitumor Activity : Studies have shown that related compounds exhibit significant antitumor effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated GI50 values in the micromolar range against different cancer types, indicating potential efficacy in oncology applications .

- Antibacterial Properties : Preliminary investigations suggest that the compound may possess antibacterial activity against several pathogens. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential of this compound.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-methylurea | Antitumor | Various cancer cell lines | GI50: 25.1 μM |

| N-(6-Methoxy-BT-2-yl)-N′-(3-methoxyphenyl)ureas | Antitumor | B16-F10 melanoma | IC50: 16.23 μM |

| 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea | Antibacterial | S. aureus, H. influenzae | MIC: 0.03–0.06 μg/mL |

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring and subsequent substitutions to introduce the chlorophenyl and ethoxy groups. Optimizing these reactions can enhance yield and purity, facilitating further research into its biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.